molecular formula C26H20N2O6 B2401864 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione CAS No. 860650-44-8

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione

Cat. No. B2401864
M. Wt: 456.454
InChI Key: IRTLTDPBGXIXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione” is a complex organic molecule. It is related to the class of compounds known as phthalimides .


Molecular Structure Analysis

The molecule of the title compound, C20H16N2O5, has phthalimide fragments that are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • AChE Inhibition: Dioxoisoindolines, including related compounds, are studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in Alzheimer’s disease research (Andrade-Jorge et al., 2018).
  • Synthesis and Structural Analysis: Research on hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound , has led to the development of new synthesis methods and structural insights (Tan et al., 2016).

Therapeutic Potential and Molecular Design

  • Antipsychotic Properties: Studies on 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound, have revealed their potential as ligands for phosphodiesterase 10A and serotonin receptors, indicating possible antipsychotic applications (Czopek et al., 2020).
  • Antioxidant and Anticancer Activity: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which include isoindoline-1,3-dione moieties, have been synthesized and show promising antioxidant and anticancer activities (Tumosienė et al., 2020).

Material Science and Chemistry

  • Liquid Crystalline Behavior: Isoindoline-1,3-dione-based mesogenic Schiff bases have been studied for their unique liquid crystalline behavior, important in material science (Dubey et al., 2018).
  • Palladium-Catalyzed Reactions: The palladium-catalyzed hydride reduction of substituted isoindolines, a process relevant to the synthesis of compounds like 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione, has been explored (Hou et al., 2007).

properties

IUPAC Name

2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c29-23-19-5-1-2-6-20(19)24(30)27(23)13-15-33-17-9-11-18(12-10-17)34-16-14-28-25(31)21-7-3-4-8-22(21)26(28)32/h1-12H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLTDPBGXIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)OCCN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.